molecular formula C19H19N3O4 B6085547 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6085547
M. Wt: 353.4 g/mol
InChI Key: JLQWJEPJTJZKBD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of the 3,4-dimethoxyphenyl and 2-phenylethyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between an amidoxime and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of a substituted benzaldehyde or benzyl halide, which can be introduced via nucleophilic substitution or condensation reactions.

    Attachment of the 2-phenylethyl group: This can be accomplished through alkylation reactions, where a phenylethyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially yielding reduced or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄) are common methods.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the 2-phenylethyl group, which may affect its biological activity and chemical properties.

    N-(2-Phenylethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the 3,4-dimethoxyphenyl group, potentially altering its reactivity and interactions with biological targets.

    3-Phenyl-1,2,4-oxadiazole-5-carboxamide: A simpler analog that may have different chemical and biological properties due to the absence of both the 3,4-dimethoxyphenyl and 2-phenylethyl groups.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and 2-phenylethyl groups in 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide contributes to its unique chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-9-8-14(12-16(15)25-2)17-21-19(26-22-17)18(23)20-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQWJEPJTJZKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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